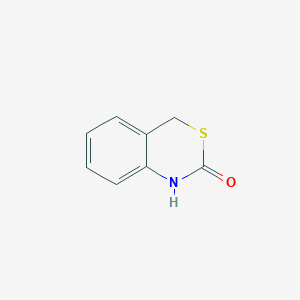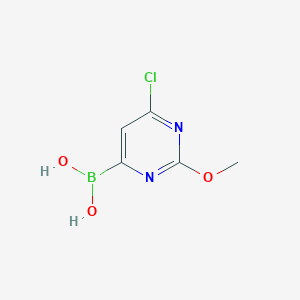
2-Methoxy-6-chloropyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-chloropyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-chloropyrimidine-4-boronic acid typically involves the reaction of 2-methoxy-6-chloropyrimidine with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-chloropyrimidine-4-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the replacement of a halogen atom with an aryl or vinyl group, facilitated by a palladium catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, making it suitable for a wide range of substrates .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Methoxy-6-chloropyrimidine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methoxy-6-chloropyrimidine-4-boronic acid exerts its effects is primarily through its participation in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the success of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-4-boronic acid: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
6-Chloro-2-methoxypyridine-3-boronic acid: Another closely related compound with slight differences in the position of the boronic acid group.
Uniqueness
2-Methoxy-6-chloropyrimidine-4-boronic acid is unique due to the presence of both methoxy and chloro substituents on the pyrimidine ring. These substituents can influence the electronic properties of the compound, making it more versatile in various chemical reactions .
Properties
Molecular Formula |
C5H6BClN2O3 |
|---|---|
Molecular Weight |
188.38 g/mol |
IUPAC Name |
(6-chloro-2-methoxypyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O3/c1-12-5-8-3(6(10)11)2-4(7)9-5/h2,10-11H,1H3 |
InChI Key |
XZLVCWPGAZBOAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)OC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)

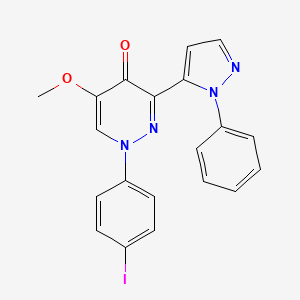
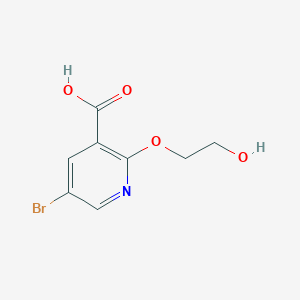
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)
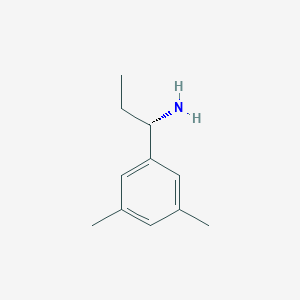
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
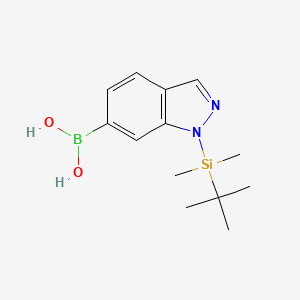
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)

